molecular formula C9H7BrO B2439434 1-(4-Bromophenyl)prop-2-en-1-one CAS No. 22731-70-0

1-(4-Bromophenyl)prop-2-en-1-one

Cat. No.: B2439434
CAS No.: 22731-70-0
M. Wt: 211.058
InChI Key: NALJNNVTRUWQKR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)prop-2-en-1-one, also known as 4’-Bromo-2-propen-1-one, is an organic compound with the molecular formula C9H7BrO. It is a member of the chalcone family, characterized by the presence of an α,β-unsaturated carbonyl system. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(4-Bromophenyl)prop-2-en-1-one can be compared with other chalcone derivatives:

    Similar Compounds: Examples include 1-(4-Chlorophenyl)prop-2-en-1-one and 1-(4-Fluorophenyl)prop-2-en-1-one.

    Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and biological activity compared to its analogs. .

Properties

IUPAC Name

1-(4-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALJNNVTRUWQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromobenzene (0.5 mL), acryloyl chloride (110 mg), and aluminium chloride (160 mg) were reacted in dichloromethane (1.5 mL) at from 0° C. to room temperature for 4 hours. The resultant was treated in the same manner as described in Example 1 to obtain the title compound (1207.0 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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